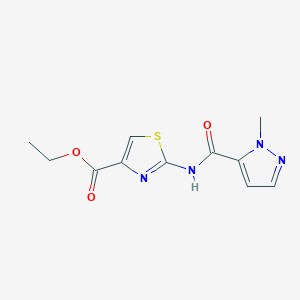

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

CAS No.: 1171552-15-0

Cat. No.: VC11921231

Molecular Formula: C11H12N4O3S

Molecular Weight: 280.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171552-15-0 |

|---|---|

| Molecular Formula | C11H12N4O3S |

| Molecular Weight | 280.31 g/mol |

| IUPAC Name | ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16) |

| Standard InChI Key | XXUUZFGVVYVQPQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

-

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

-

Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at position 1.

-

Amide linkage: Connects the thiazole’s C2 position to the pyrazole’s C3 carbonyl group.

IUPAC Name: Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate .

Spectroscopic and Computational Data

-

X-ray crystallography: Limited data available, but analogous structures suggest planar geometry with intramolecular hydrogen bonding .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically:

-

Formation of the thiazole core: Cyclization of thiourea derivatives with α-halo ketones .

-

Amide bond formation: Coupling the thiazole intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid using carbodiimide reagents.

-

Esterification: Introduction of the ethyl ester group via acid-catalyzed reaction with ethanol .

Optimized Conditions:

-

Use of triethylamine in ethanol under reflux yields high-purity product (reported purity >95%).

-

One-pot methods, as described in CN102079732B, reduce intermediate isolation steps .

Characterization Techniques

Spectroscopic Analysis

| Technique | Key Findings | Reference |

|---|---|---|

| NMR | : δ 1.35 (t, 3H, CH), 3.90 (s, 3H, N-CH), 4.30 (q, 2H, OCH) | |

| IR | Peaks at 1720 cm (C=O ester), 1665 cm (C=O amide) | |

| Mass Spectrometry | Molecular ion peak at m/z 280.31 (M) |

Biological Activities

Structure-Activity Relationships (SAR)

-

Thiazole substitution: Electron-withdrawing groups (e.g., esters) improve bioavailability.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

-

Kinase inhibition: Analogous compounds inhibit mTOR, a target in non-small cell lung cancer .

-

Antitubercular agents: Pyrazole-thiazole hybrids show MIC = 6.25 µg/mL against Mycobacterium tuberculosis .

Agricultural Chemistry

Related Compounds and Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume